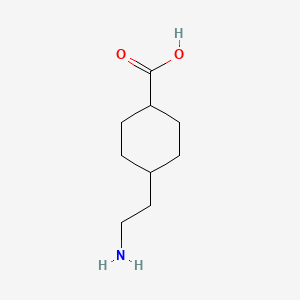![molecular formula C7H10N2O8P2 B12904057 6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid CAS No. 106868-40-0](/img/structure/B12904057.png)
6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((Diphosphonomethyl)amino)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a diphosphonomethyl group attached to the amino group of nicotinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Diphosphonomethyl)amino)nicotinic acid typically involves the reaction of nicotinic acid with diphosphonomethylamine under specific conditions. One common method includes the use of a suitable solvent, such as water or an organic solvent, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 6-((Diphosphonomethyl)amino)nicotinic acid may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
6-((Diphosphonomethyl)amino)nicotinic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The diphosphonomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
6-((Diphosphonomethyl)amino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-((Diphosphonomethyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Nicotinic acid: A precursor to 6-((Diphosphonomethyl)amino)nicotinic acid, known for its role in NAD biosynthesis.
6-Aminonicotinic acid: Another derivative of nicotinic acid with different functional groups.
2-Chloronicotinic acid: A nicotinic acid derivative with a chlorine substituent.
Uniqueness
6-((Diphosphonomethyl)amino)nicotinic acid is unique due to the presence of the diphosphonomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other nicotinic acid derivatives .
特性
CAS番号 |
106868-40-0 |
|---|---|
分子式 |
C7H10N2O8P2 |
分子量 |
312.11 g/mol |
IUPAC名 |
6-(diphosphonomethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O8P2/c10-6(11)4-1-2-5(8-3-4)9-7(18(12,13)14)19(15,16)17/h1-3,7H,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17) |
InChIキー |
TYPCSKPDGLNFBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(=O)O)NC(P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


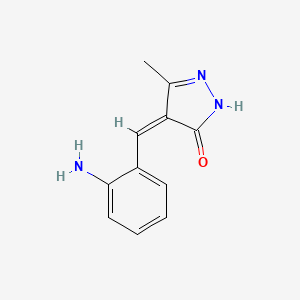
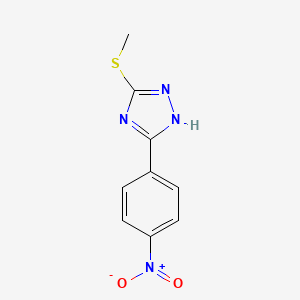

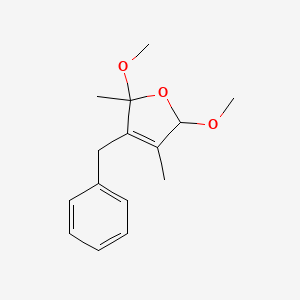
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
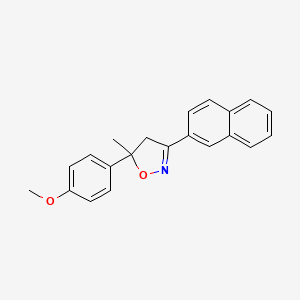
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/structure/B12904023.png)
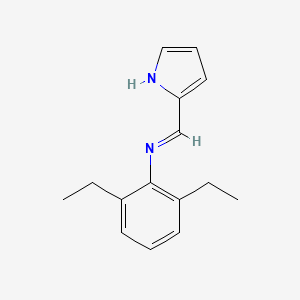
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
